Deltorphin-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deltorphin-II is a naturally occurring, exogenous opioid heptapeptide with the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 . It is known for its high affinity and selectivity for the delta-opioid receptor, making it one of the most potent and specific naturally occurring opioid peptides . This compound is primarily found in the skin of certain frog species, such as those from the genus Phyllomedusa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deltorphin-II involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its high purity .
Chemical Reactions Analysis
Types of Reactions
Deltorphin-II undergoes various chemical reactions, including:
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to methionine.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Analogues of this compound with modified amino acid sequences.
Scientific Research Applications
Deltorphin-II has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, structure-activity relationships, and receptor binding.
Biology: Investigated for its role in modulating pain and nociception through delta-opioid receptors.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Deltorphin-II exerts its effects by binding to delta-opioid receptors, which are G protein-coupled receptors involved in pain modulation . Upon binding, this compound activates the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the activation of potassium channels . This results in hyperpolarization of the neuron and reduced neuronal excitability, thereby producing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Deltorphin-I: Another naturally occurring delta-opioid receptor agonist with a similar structure but different amino acid sequence.
Dermorphin: A potent mu-opioid receptor agonist also found in the skin of Phyllomedusa frogs.
[D-Ala2]-Deltorphin-II: A synthetic analogue of Deltorphin-II with enhanced stability and receptor affinity.
Uniqueness
This compound is unique due to its high selectivity and affinity for delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor pharmacology and developing delta-opioid receptor-targeted therapies .
Properties
IUPAC Name |
4-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-5-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBRHVOPFWRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.